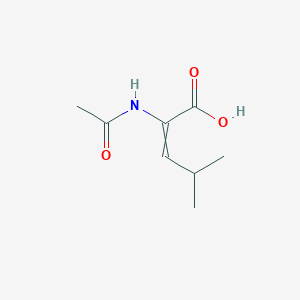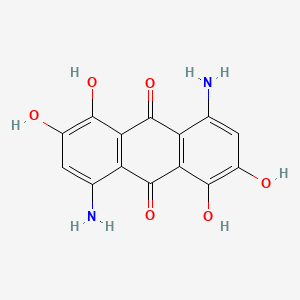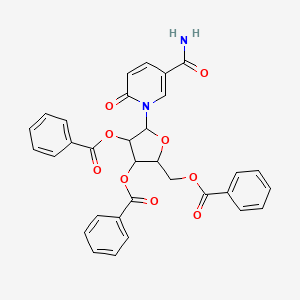
Acrylic acid, 3-(phenylthio)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Phenylthio)acrylic acid ethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a phenylthio group attached to an acrylic acid moiety, which is further esterified with ethanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylthio)acrylic acid ethyl ester typically involves the esterification of 3-(Phenylthio)acrylic acid with ethanol. This reaction is usually catalyzed by an acid, such as concentrated sulfuric acid, to facilitate the formation of the ester bond. The general reaction can be represented as follows:
3-(Phenylthio)acrylic acid+EthanolH2SO43-(Phenylthio)acrylic acid ethyl ester+Water
Industrial Production Methods
On an industrial scale, the production of 3-(Phenylthio)acrylic acid ethyl ester may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield. Additionally, the use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
3-(Phenylthio)acrylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3-(Phenylthio)acrylic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Phenylthio)acrylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Phenylthio)acrylic acid ethyl ester involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The phenylthio group can undergo oxidation or substitution reactions, which can alter the compound’s reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
3-(Phenylthio)acrylic acid: The parent compound without the ester group.
3-(Phenylthio)propionic acid ethyl ester: A similar ester with a propionic acid moiety instead of acrylic acid.
Phenylthioacetic acid ethyl ester: An ester with a phenylthio group attached to acetic acid.
Uniqueness
3-(Phenylthio)acrylic acid ethyl ester is unique due to the presence of both the phenylthio and acrylic acid moieties, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and industrial applications.
特性
CAS番号 |
64050-18-6 |
|---|---|
分子式 |
C11H12O2S |
分子量 |
208.28 g/mol |
IUPAC名 |
ethyl (E)-3-phenylsulfanylprop-2-enoate |
InChI |
InChI=1S/C11H12O2S/c1-2-13-11(12)8-9-14-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ |
InChIキー |
PNBDVKSFHMUOKR-CMDGGOBGSA-N |
異性体SMILES |
CCOC(=O)/C=C/SC1=CC=CC=C1 |
正規SMILES |
CCOC(=O)C=CSC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


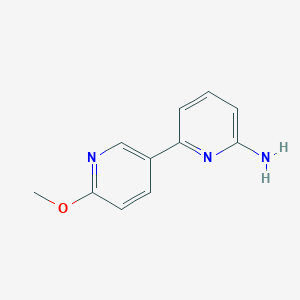
![3-[[4-[bis(2-cyanoethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]-(2-cyanoethyl)amino]propanenitrile](/img/structure/B14162182.png)
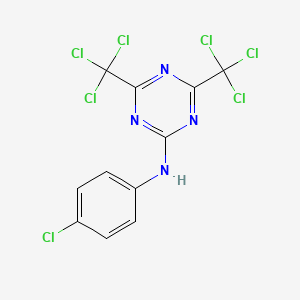
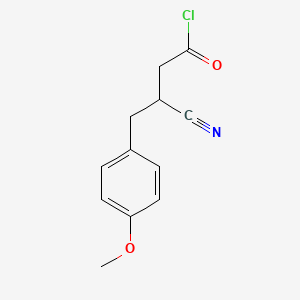
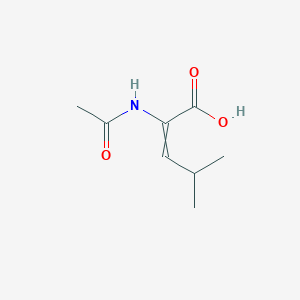
![Tert-butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B14162216.png)
![5-[(Z)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14162226.png)
![5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14162232.png)
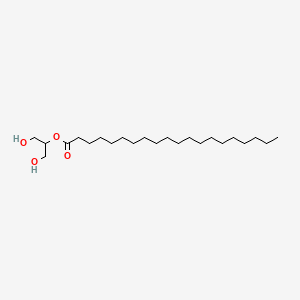
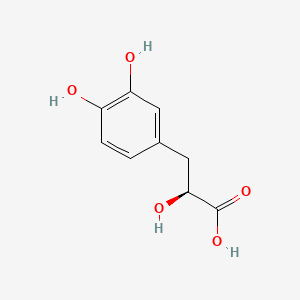
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162262.png)
